molecular formula C11H13BrO2 B6157338 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid CAS No. 1314655-82-7

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid

Cat. No.: B6157338
CAS No.: 1314655-82-7
M. Wt: 257.1
InChI Key:
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Description

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom and a methyl group attached to a benzene ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the bromination of 2-methylacetophenone followed by a Friedel-Crafts acylation reaction. The steps are as follows:

    Bromination: 2-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the meta position relative to the methyl group.

    Friedel-Crafts Acylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-2-methylphenyl)-2-methylpropanoic acid
  • 2-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid
  • 2-(3-iodo-2-methylphenyl)-2-methylpropanoic acid

Uniqueness

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid involves the bromination of 2-methylphenylpropanoic acid followed by alkylation with methyl iodide.", "Starting Materials": [ "2-methylphenylpropanoic acid", "bromine", "methyl iodide", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-methylphenylpropanoic acid in diethyl ether and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 2: Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(3-bromo-2-methylphenyl)propanoic acid.", "Step 4: Dissolve 2-(3-bromo-2-methylphenyl)propanoic acid in dry ether and add methyl iodide dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 5: Add sodium hydroxide solution to the reaction mixture to neutralize the excess methyl iodide. Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid." ] }

CAS No.

1314655-82-7

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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